molecular formula C17H21ClN2O3S B11479688 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine

Cat. No.: B11479688
M. Wt: 368.9 g/mol
InChI Key: JFOIEGNXGFEGAM-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorobenzenesulfonyl group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the chlorobenzenesulfonyl group and the oxolane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-OXAZOL-5-AMINE: Shares structural similarities but differs in the core heterocycle.

    N-FRUCTOSYL PYROGLUTAMATE: Another compound with a pyrrole ring but different functional groups.

Uniqueness

3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21ClN2O3S

Molecular Weight

368.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-2-amine

InChI

InChI=1S/C17H21ClN2O3S/c1-11-12(2)20(10-14-4-3-9-23-14)17(19)16(11)24(21,22)15-7-5-13(18)6-8-15/h5-8,14H,3-4,9-10,19H2,1-2H3

InChI Key

JFOIEGNXGFEGAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3CCCO3)C

Origin of Product

United States

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